Pantoprazole-d3 Sulfone

Stable Isotope Labeling LC-MS/MS Internal Standard Isotopic Purity

Pantoprazole-d3 Sulfone (C₁₆H₁₂D₃F₂N₃O₅S, MW 402.39) is a deuterated analog of pantoprazole sulfone, the primary oxidative metabolite of the proton pump inhibitor (PPI) pantoprazole. Unlike the parent drug pantoprazole, which inhibits gastric H⁺/K⁺-ATPase, the sulfone metabolite is pharmacologically inactive, serving primarily as a biomarker for CYP2C19 and CYP3A4 metabolic activity.

Molecular Formula C₁₆H₁₂D₃F₂N₃O₅S
Molecular Weight 402.39
Cat. No. B1162645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantoprazole-d3 Sulfone
Synonyms5-Difluoromethoxy-2-[[(3,4-dimethoxy)-2-pyridyl]methylsulfonyl]-1H-benzimidazole-d3;  USP Pantoprazole Related Compound A-d3; 
Molecular FormulaC₁₆H₁₂D₃F₂N₃O₅S
Molecular Weight402.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pantoprazole-d3 Sulfone for Bioanalytical Quantification – A Stable Isotope-Labeled Internal Standard for Pantoprazole Sulfone Metabolite Monitoring


Pantoprazole-d3 Sulfone (C₁₆H₁₂D₃F₂N₃O₅S, MW 402.39) is a deuterated analog of pantoprazole sulfone, the primary oxidative metabolite of the proton pump inhibitor (PPI) pantoprazole [1]. Unlike the parent drug pantoprazole, which inhibits gastric H⁺/K⁺-ATPase, the sulfone metabolite is pharmacologically inactive, serving primarily as a biomarker for CYP2C19 and CYP3A4 metabolic activity [2]. The compound features three deuterium atoms incorporated at the 3,4-dimethoxy positions on the pyridine ring, providing a nominal mass shift of +3 Da relative to the unlabeled analyte (MW 399.4) . This target compound is utilized exclusively as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling co-elution with pantoprazole sulfone while remaining distinguishable by mass-to-charge ratio (m/z) .

Why Pantoprazole-d3 Sulfone Cannot Be Substituted by Other Isotopologues or Unlabeled Pantoprazole Sulfone in Validated LC-MS/MS Methods


The fitness of an internal standard for a bioanalytical method depends on the precise combination of retention time, ionization efficiency, and mass spectral resolution [1]. Pantoprazole-d3 Sulfone cannot be unilaterally exchanged for the unlabeled pantoprazole sulfone (e.g., USP Related Compound A) because the unlabeled form contributes directly to the analyte signal, violating the fundamental principle of isotopic dilution and causing systematic underestimation of metabolite concentrations [2]. Similarly, other PPI metabolite isotopologues such as pantoprazole sulfone-d5 (major) or pantoprazole sulfone-d6 introduce different mass shifts and deuterium retention characteristics, which alter the optimal MRM transition and can lead to cross-talk or differential ion suppression under standard electrospray ionization (ESI) conditions . The specificity of the d3 label position—on the methoxy groups of the pyridine ring—affects chromatographic isotope separation and must be matched to the intended analyte panel and instrument resolution .

Quantitative Differentiation of Pantoprazole-d3 Sulfone Against Closest Analogs: Head-to-Head Data for Procurement Decisions


Isotopic Enrichment (Atom% D) Superiority Over Unlabeled USP Pantoprazole Related Compound A

Pantoprazole-d3 Sulfone delivers a certified isotopic enrichment of ≥98 atom% D at the specified methoxy positions, as documented in supplier certificates of analysis (CoA) . In contrast, USP Pantoprazole Related Compound A (unlabeled pantoprazole sulfone, CAS 127780-16-9) carries only natural-abundance deuterium (0.0156 atom% D), rendering it unsuitable as a mass-differentiated internal standard for MS quantification . The d3-enriched product eliminates endogenous analyte interference in multiple reaction monitoring (MRM) channels, ensuring accurate quantification in biological matrices such as human plasma.

Stable Isotope Labeling LC-MS/MS Internal Standard Isotopic Purity

Mass Spectral Resolution Advantage Against Pantoprazole-d3 (Parent Drug IS) and Pantoprazole Sulfone-d6

Pantoprazole-d3 Sulfone provides a target MRM transition of m/z 402.1 → 201.0 (putative) for the sulfone metabolite, which is baseline-resolved from the analogous transition of pantoprazole-d3 (parent drug IS, m/z 386.1 → 200.0), preventing mutual interference when both parent drug and metabolite are co-quantified in the same LC-MS/MS run . Compared to pantoprazole sulfone-d6 (major, MW ~405.4), the d3 variant introduces a narrower mass shift (Δm = +3 vs. +6), which reduces the likelihood of incomplete chromatographic isotope separation and minimizes potential ion suppression effects in ESI+ mode, as demonstrated in chemical-structure-activity modeling of deuterated sulfoxides/sulfones [1].

Mass Spectrometry MRM Optimization Isotopic Interference

Regulatory Traceability: USP Pantoprazole Related Compound A-d3 vs. Generic Deuterated Pantoprazole Sulfone

Pantoprazole-d3 Sulfone (supplied as Toronto Research Chemicals catalog number P183017) is designated as "USP Pantoprazole Related Compound A-d3" and provides traceability to USP pharmacopeial impurity profiling requirements for pantoprazole sodium drug substance [1]. This contrasts with generic deuterated pantoprazole sulfone (e.g., custom synthesis products without USP designation), which may lack certified impurity profiling and established chromatographic retention marker data against the official USP reference standard. The USP designation confers direct metrological traceability to a monograph-defined impurity A (pantoprazole sulfone) identity standard, which is essential for ANDA regulatory submissions and GMP quality control testing [2].

Pharmacopeial Reference Standard Method Qualification GMP Compliance

Purity-Validated Stability Profile vs. Non-Deuterated Pantoprazole Sulfone Under Standard Storage Conditions

Pantoprazole-d3 Sulfone is supplied with a minimum HPLC purity of 95% and is recommended for long-term storage at -20°C under desiccated conditions, consistent with the stability requirements for deuterated PPI sulfones . The non-deuterated pantoprazole sulfone (AKSci, CAS 127780-16-9) is specified with a minimum purity of 95% as well, but is recommended for storage at room temperature (cool, dry place) . The lower storage temperature specification for the deuterated product reflects the enhanced thermal liability of the d3-methoxy groups, where H/D back-exchange can occur if stored above recommended temperature or exposed to protic solvents. While quantitative long-term degradation kinetics data are sparse for this specific d3 compound, the class-level evidence from structurally related deuterated benzimidazole sulfones indicates that storage at -20°C limits deuterium loss to <2% over 24 months [1].

Chemical Stability Long-Term Storage Reference Standard Stability

Procurement-Driven Application Scenarios for Pantoprazole-d3 Sulfone in Pharmaceutical R&D and Quality Control


CYP2C19 Phenotype Correlation Studies: Co-Quantification of Pantoprazole and Its Sulfone Metabolite

In clinical pharmacology studies correlating pantoprazole metabolic ratio to CYP2C19 genotype (extensive vs. poor metabolizers), Pantoprazole-d3 Sulfone serves as the optimized internal standard for the pantoprazole sulfone channel in a multiplexed LC-MS/MS assay. Its +3 Da mass shift provides unambiguous separation from the unlabeled sulfone while co-eluting within <0.02 min retention time to fully correct for plasma matrix ion suppression/enhancement effects . This is a direct consequence of its isotopic enrichment (≥98 atom% D) and the labeling position on the pyridine methoxy groups, which does not undergo significant H/D back-exchange under sample preparation conditions involving protein precipitation with acetonitrile [1].

GMP Impurity Profiling of Pantoprazole Sodium Drug Substance: USP-Compliant Metabolite Monitoring

For manufacturers of pantoprazole sodium active pharmaceutical ingredient (API) requiring compliance with USP/EP monograph limits on impurity A (pantoprazole sulfone, ≤ 0.3% w/w), Pantoprazole-d3 Sulfone (USP Pantoprazole Related Compound A-d3) is the procured reference standard for deuterated-IS-based LC-MS methods. Unlike generic deuterated sulfone vendors, the USP designation provides direct pharmacopeial traceability, eliminating the regulatory burden of cross-validating a non-compendial standard against the official USP impurity A reference material [2]. This streamlines ANDA filing documentation and reduces analytical method bridging work.

Environmental Fate and Veterinary Residue Studies: Quantifying Pantoprazole Sulfone as a Stable Environmental Marker

In veterinary pharmacokinetic and residue depletion studies (e.g., neonatal calves, goats), the deuterated internal standard Pantoprazole-d3 Sulfone enables the accurate quantification of pantoprazole sulfone in complex matrices (plasma, muscle, liver) after intravenous pantoprazole administration [3]. The method uses the d3 IS to achieve LOQs below 1 ng/mL, leveraging the optimal +3 Da mass shift to avoid interference from the co-extracted, naturally abundant ¹³C and ³⁴S isotopologues of the unlabeled sulfone. The product's long-term storage stability at -20°C supports multi-batch, multi-year residue monitoring campaigns.

Quote Request

Request a Quote for Pantoprazole-d3 Sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.